molecular formula C9H16ClNO2S B2812189 8-thia-2-azaspiro[4.5]decane-3-carboxylic acid hydrochloride CAS No. 2309448-54-0

8-thia-2-azaspiro[4.5]decane-3-carboxylic acid hydrochloride

Cat. No.: B2812189
CAS No.: 2309448-54-0
M. Wt: 237.74
InChI Key: UAYOWRWNKNUJAZ-UHFFFAOYSA-N
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Description

8-thia-2-azaspiro[4.5]decane-3-carboxylic acid hydrochloride is a chemical compound with the molecular formula C9H15NO2S·HCl. It is known for its unique spirocyclic structure, which includes both sulfur and nitrogen atoms. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties .

Preparation Methods

The synthesis of 8-thia-2-azaspiro[4.5]decane-3-carboxylic acid hydrochloride typically involves multiple steps. One common synthetic route starts with the reaction of a suitable thiol with an aziridine derivative, followed by cyclization to form the spirocyclic structure.

Chemical Reactions Analysis

8-thia-2-azaspiro[4.5]decane-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The compound can be reduced to modify the functional groups, such as converting the carboxylic acid to an alcohol.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

8-thia-2-azaspiro[4.5]decane-3-carboxylic acid hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly those with spirocyclic structures.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and potential biological activity.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It may be used in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 8-thia-2-azaspiro[4.5]decane-3-carboxylic acid hydrochloride is not fully understood. its structure suggests that it may interact with biological molecules through its sulfur and nitrogen atoms, potentially forming covalent bonds or participating in hydrogen bonding. These interactions could affect various molecular targets and pathways, leading to its observed effects .

Comparison with Similar Compounds

8-thia-2-azaspiro[4.5]decane-3-carboxylic acid hydrochloride can be compared with other spirocyclic compounds, such as:

Properties

IUPAC Name

8-thia-2-azaspiro[4.5]decane-3-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2S.ClH/c11-8(12)7-5-9(6-10-7)1-3-13-4-2-9;/h7,10H,1-6H2,(H,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAYOWRWNKNUJAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC12CC(NC2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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